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Compound of Interest

2-Chloro-6-
Compound Name: _ o )
(trifluoromethyl)nicotinamide

Cat. No.: B1585944

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)nicotinamide: Properties,
Synthesis, and Applications

Abstract

2-Chloro-6-(trifluoromethyl)nicotinamide is a halogenated and fluorinated pyridine derivative
that serves as a crucial building block in modern medicinal and agricultural chemistry. Its
unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl
groups, make it an attractive scaffold for the synthesis of novel bioactive molecules. This guide
provides a comprehensive overview of its chemical and physical properties, proposes a
detailed synthetic route based on established chemical principles, outlines robust analytical
methodologies for its characterization, and discusses its potential applications in research and
development. The content is tailored for researchers, chemists, and drug development
professionals seeking to leverage this versatile intermediate in their synthetic programs.

Chemical Identity and Core Properties

2-Chloro-6-(trifluoromethyl)nicotinamide is a substituted pyridine-3-carboxamide. The
strategic placement of a chlorine atom at the 2-position and a trifluoromethyl group at the 6-
position significantly influences the reactivity of the pyridine ring and the physicochemical
properties of the molecule.

Identifiers and Molecular Structure
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Property Value Source
2-chloro-6-
IUPAC Name (trifluoromethyl)pyridine-3-

carboxamide

CAS Number 386704-05-8 [1]1[2][3]
Molecular Formula C7H4CIF3N20 [11[2]
Molecular Weight 224.57 g/mol [1112]

C1=CC(=NC(=C1C(=O)N)CI\C
(R(F)F

Canonical SMILES

InChl Key Not readily available.

Physicochemical Properties

Quantitative physicochemical data for this specific molecule is not extensively published. The
properties below are based on data from structurally related compounds and theoretical
predictions, providing a reliable estimation for experimental design.
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Property Estimated Value Rationale /| Source

) ) ) Based on analogs like 2,6-
_ White to off-white crystalline ] o ]
Physical Form Dichloro-5-fluoronicotinamide.

solid
[4][5]

High melting points are typical

N for rigid, crystalline aromatic
) ) >150 °C (Decomposition may )
Melting Point ) amides. For example, 2-chloro-
occur
6-methyl-5-nitronicotinamide

melts at 195-196 °C.[6]

High boiling point is expected
due to polarity and molecular

weight. The related 2-chloro-6-

Boiling Point >270 °C (Predicted) ] o )
trifluoromethyl nicotinic acid
has a predicted boiling point of
271.3 °C.[7]

Polarity and potential for
hydrogen bonding suggest
Soluble in DMSO, Methanol, solubility in polar aprotic and
Solubility THF, Dichloromethane. protic organic solvents.
Sparingly soluble in water. Synthesis of related amides is

performed in solvents like THF
and DCM.[8]

Synthesis and Reactivity

The synthesis of 2-Chloro-6-(trifluoromethyl)nicotinamide is most logically achieved from its
corresponding carboxylic acid precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid. This well-
established transformation involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis.
The process involves two key stages: activation of the carboxyl group to make it more
susceptible to nucleophilic attack, and the subsequent reaction with an ammonia source.
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Synthetic Workflow
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Caption: Proposed two-step synthesis of the target amide from its carboxylic acid precursor.

Experimental Protocol: Amide Formation

This protocol is adapted from established methods for the synthesis of similar nicotinamides,
such as 2-chloro-6-methylnicotinamide.[8] It represents a robust and reliable procedure for
laboratory-scale synthesis.

Objective: To convert 2-chloro-6-(trifluoromethyl)nicotinic acid into 2-Chloro-6-
(trifluoromethyl)nicotinamide.

Materials:
e 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
o Oxalyl dichloride or Thionyl chloride (1.5 eq)

¢ Dichloromethane (DCM), anhydrous
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o Tetrahydrofuran (THF), anhydrous

o Ammonium hydroxide (30% aqueous solution, excess)

o Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

e Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:

e Acid Chloride Formation (Activation):

o Suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-
bottom flask under an inert atmosphere (e.g., nitrogen or argon).

o Add a catalytic amount of DMF (1-2 drops).
o Cool the mixture to 0 °C using an ice bath.

o Slowly add oxalyl dichloride (1.5 eq) dropwise via a dropping funnel. Causality: This step
converts the carboxylic acid into a highly reactive acyl chloride intermediate. The reaction
produces gaseous byproducts (CO, COz, HCI), so it must be performed in a well-ventilated
fume hood.

o Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas
evolution ceases and the reaction becomes a clear solution.

o Remove the solvent and excess reagent under reduced pressure using a rotary
evaporator to yield the crude acyl chloride, which is used immediately in the next step.

e Amidation:

o Dissolve the crude acyl chloride in anhydrous THF.
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o Cool the solution to 0 °C in an ice bath.

o Slowly add an excess of concentrated ammonium hydroxide solution dropwise. Causality:
The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the acyl
chloride. An exotherm is expected, so slow addition and cooling are critical to control the
reaction rate and prevent side reactions.

o Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room
temperature and stir for an additional 2-3 hours.

e Work-up and Purification:
o Quench the reaction by adding deionized water.
o Extract the aqueous layer three times with DCM or ethyl acetate.

o Combine the organic layers and wash sequentially with saturated sodium bicarbonate
solution (to remove any unreacted acid) and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

o The resulting crude solid can be purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel
to afford the pure 2-Chloro-6-(trifluoromethyl)nicotinamide.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups. The chloro group at the 2-position
is activated towards nucleophilic aromatic substitution (S~Ar) by the electron-withdrawing
effects of the pyridine nitrogen and the trifluoromethyl group. This allows for the introduction of
various nucleophiles (e.g., amines, alkoxides) to generate a library of derivatives. The amide
functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the
carboxylic acid.

Analytical Characterization
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Rigorous analytical characterization is essential to confirm the identity, purity, and structural

integrity of the synthesized compound. A combination of chromatographic and spectroscopic

techniques provides a self-validating system of analysis.

Analytical Characterization Workflow

(Synthesized Crude ProducD

Purity Assessment

/HPLC-UV Analysis/

Identity Confirmation
(Mass & Isotope Pattern)

/ LC-MS Analysis/

Structural Elucidation
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Caption: A standard workflow for the comprehensive analytical validation of the target

compound.

High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final compound.

Protocol:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).
Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return
to initial conditions and equilibrate.

Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in methanol or
acetonitrile.

Analysis: The purity is calculated from the peak area percentage of the main product peak
relative to all other peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and identity of the compound.

Protocol:

Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).
Employ chromatographic conditions similar to the HPLC method.
lonization Mode: Electrospray lonization in Positive mode (ESI+).

Expected Observations:
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o The primary ion observed will be the protonated molecule [M+H]*.

o Molecular Weight Confirmation: A peak should be detected at a mass-to-charge ratio (m/z)
of approximately 225.00.

o Isotopic Pattern: Due to the presence of one chlorine atom, a characteristic isotopic
pattern should be observed for the molecular ion peak: an [M+H]* peak and an [M+2+H]*
peak in an approximate 3:1 intensity ratio, which is a definitive indicator of a
monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural elucidation.
Expected Spectral Features (in a solvent like DMSO-de):
e 'HNMR:

o Two distinct signals in the aromatic region (6 7.5-9.0 ppm), corresponding to the two
protons on the pyridine ring. Each will likely appear as a doublet.

o Two broad singlets corresponding to the two non-equivalent amide protons (-CONH2),
typically in the & 7.0-8.5 ppm range.

o BC NMR:

o Signals for the 5 carbons of the pyridine ring. The carbons attached to the chloro,
trifluoromethyl, and carboxamide groups will be significantly shifted.

o Asignal for the carbonyl carbon (C=0) typically around & 160-170 ppm.

o A quartet for the trifluoromethyl carbon (-CF3) due to coupling with the three fluorine
atoms.

e 1F NMR:

o A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl
group.
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Applications in Research and Development

2-Chloro-6-(trifluoromethyl)nicotinamide is not an end-product but a valuable intermediate.
Its utility stems from the combination of the biologically relevant nicotinamide core and the
synthetically versatile chloro and trifluoromethyl substituents.

» Scaffold for Drug Discovery: The nicotinamide moiety is a component of the coenzyme NAD
and is recognized by many enzymes.[9] Derivatives are known to act as inhibitors of
enzymes like Poly (ADP-ribose) polymerase (PARP), which are targets in cancer therapy.[10]
This compound provides a starting point for developing novel enzyme inhibitors.

o Agrochemical Synthesis: Substituted pyridines are a major class of compounds used in
herbicides and insecticides.[7] The trifluoromethyl group often enhances the biological
activity and metabolic stability of agrochemicals.

o Materials Science: Fluorinated organic molecules are of interest in the development of
functional materials due to their unique electronic and physical properties.

Safety and Handling

Specific safety data for 2-Chloro-6-(trifluoromethyl)nicotinamide is not available. Therefore,
a conservative approach based on data from structurally similar compounds is required. The
precursor acid and related nitrile are known irritants.[7][11][12]

Precautionary

Hazard Class

GHS Pictogram

Hazard Statement

Measures
o GHSO07 (Exclamation H302: Harmful if P264, P270,
Acute Toxicity, Oral
Mark) swallowed. P301+P312

Skin Irritation

GHSO07 (Exclamation

H315: Causes skin

P280, P302+P352

Mark) irritation.
o GHSO07 (Exclamation H319: Causes serious  P280,
Eye Irritation o
Mark) eye irritation. P305+P351+P338
) o GHSO07 (Exclamation H335: May cause P261, P271,
Respiratory Irritation ) o
Mark) respiratory irritation. P304+P340
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Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-
resistant gloves (e.g., nitrile).[13]

» Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood, to avoid inhalation of dust or vapors.[13]

e Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Do not allow the product to enter drains or waterways.[14]

Conclusion

2-Chloro-6-(trifluoromethyl)nicotinamide is a highly functionalized heterocyclic compound
with significant potential as a synthetic intermediate. Its well-defined reactive sites allow for
predictable chemical transformations, making it an ideal building block for creating diverse
molecular libraries. The synthetic and analytical protocols detailed in this guide provide a solid
foundation for researchers to produce, purify, and validate this compound, enabling its effective
use in the discovery of new pharmaceuticals, agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE | 386704-05-8 [chemicalbook.com]

2. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINAMIDE synthesis - chemicalbook
[chemicalbook.com]

3. 386704-05-8|2-Chloro-6-(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]

4. 2,6-Dichloro-5-fluoronicotinamide CAS#: 113237-20-0 [m.chemicalbook.com]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC128271000&productDescription=NICOTINAMIDE+100GRNICOTI&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC128271000&productDescription=NICOTINAMIDE+100GRNICOTI&vendorId=VN00032119&countryCode=US&language=en
https://cdn.caymanchem.com/cdn/msds/11127m.pdf
https://www.benchchem.com/product/b1585944?utm_src=pdf-body
https://www.benchchem.com/product/b1585944?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61096455.htm
https://www.chemicalbook.com/synthesis/2-chloro-6-trifluoromethyl-nicotinamide.htm
https://www.chemicalbook.com/synthesis/2-chloro-6-trifluoromethyl-nicotinamide.htm
https://www.bldpharm.com/products/386704-05-8.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB5735729_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5. Kemphar International - 2,6 Di Chloro-5-Fluoro Nicotinamide [kemphar.com]

e 6. chemsynthesis.com [chemsynthesis.com]

e 7. chembk.com [chembk.com]

e 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
¢ 9. Nicotinamide | C6H6N20 | CID 936 - PubChem [pubchem.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3CIF3NO2 | CID 2778210 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 12. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 [sigmaaldrich.com]
e 13. fishersci.com [fishersci.com]
e 14. cdn.caymanchem.com [cdn.caymanchem.com]

 To cite this document: BenchChem. [2-Chloro-6-(trifluoromethyl)nicotinamide chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585944#2-chloro-6-trifluoromethyl-nicotinamide-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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